Cas no 890626-07-0 (3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde)

3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
- 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde
- EN300-265841
- Z234796424
- BB 0219311
- F3250-0722
- VS-03333
- AKOS000270437
- DTXSID40411717
- 3,5-dimethyl-1-propan-2-ylpyrazole-4-carbaldehyde
- 890626-07-0
- 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, AldrichCPR
- SCHEMBL21791243
- MFCD06260699
- AT13592
- STK501293
- DB-363686
- 1-isopropyl-3,5-dimethylpyrazole-4-carbaldehyde
- BBL012410
- ALBB-000345
-
- MDL: MFCD06260699
- Inchi: InChI=1S/C9H14N2O/c1-6(2)11-8(4)9(5-12)7(3)10-11/h5-6H,1-4H3
- InChI Key: IWDDILHDCQLNRB-UHFFFAOYSA-N
- SMILES: CC(C)N1N=C(C)C(C=O)=C1C
Computed Properties
- Exact Mass: 166.110613074g/mol
- Monoisotopic Mass: 166.110613074g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 34.9Ų
- XLogP3: 1.2
3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde PricePrice >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | I822420-50mg |
1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde |
890626-07-0 | 50mg |
$ 65.00 | 2022-06-04 | ||
Enamine | EN300-265841-0.25g |
3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde |
890626-07-0 | 95.0% | 0.25g |
$60.0 | 2025-03-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1141165-250mg |
3,5-Dimethyl-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde |
890626-07-0 | 97% | 250mg |
¥935.00 | 2024-04-26 | |
Life Chemicals | F3250-0722-2.5g |
3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde |
890626-07-0 | 95%+ | 2.5g |
$546.0 | 2023-11-21 | |
abcr | AB215019-1g |
1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, 95%; . |
890626-07-0 | 95% | 1g |
€179.70 | 2025-03-19 | |
Chemenu | CM112824-5g |
1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde |
890626-07-0 | 95%+ | 5g |
$395 | 2023-02-16 | |
Life Chemicals | F3250-0722-0.5g |
3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde |
890626-07-0 | 95%+ | 0.5g |
$175.0 | 2023-11-21 | |
TRC | I822420-25mg |
1-isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde |
890626-07-0 | 25mg |
$ 50.00 | 2022-06-04 | ||
Apollo Scientific | OR923536-1g |
1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde |
890626-07-0 | 95% | 1g |
£125.00 | 2025-02-21 | |
Apollo Scientific | OR923536-5g |
1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde |
890626-07-0 | 95% | 5g |
£445.00 | 2025-02-21 |
3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde Related Literature
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
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4. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
Additional information on 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde
Professional Introduction to 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde (CAS No. 890626-07-0)
3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 890626-07-0, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrazole class, a scaffold widely recognized for its versatile biological activities and structural adaptability in drug design. The presence of a formyl group at the 4-position and alkyl substituents at the 1- and 5-positions enhances its potential as a key intermediate in the synthesis of biologically active molecules.
The 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde structure presents a unique combination of functional groups that make it a valuable building block for medicinal chemists. The aldehyde functionality (CHO) at the 4-position serves as a reactive site for further derivatization, enabling the formation of amides, imines, or other heterocyclic compounds through condensation reactions. Additionally, the isobutyl group (propan-2-yl) at the 1-position introduces steric bulk and lipophilicity, which can influence the compound's solubility, metabolic stability, and binding affinity to biological targets.
Recent advancements in computational chemistry and molecular modeling have highlighted the significance of pyrazole derivatives in drug discovery. Studies have demonstrated that modifications within the pyrazole core can modulate pharmacokinetic properties and target specificity. For instance, 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde has been investigated for its potential role in inhibiting enzymes involved in inflammatory pathways. The compound's ability to interact with specific amino acid residues in enzyme active sites suggests its utility in developing novel anti-inflammatory agents.
In vitro studies have shown promising results when this compound is tested against various biological targets. Its aldehyde group allows for facile conjugation with nucleophiles, enabling the synthesis of peptidomimetics or protease inhibitors. Furthermore, the methyl groups at the 3- and 5-positions enhance hydrophobic interactions, which may improve membrane permeability and oral bioavailability. These characteristics make it an attractive candidate for further exploration in oncology and immunology research.
The synthesis of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde involves multi-step organic transformations, typically starting from commercially available precursors such as propionaldehyde and dimethylhydrazine. Catalytic hydrogenation or oxidation reactions are often employed to achieve regioselective functionalization of the pyrazole ring. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions, have also been utilized to introduce additional substituents with high precision.
From a medicinal chemistry perspective, the 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde scaffold offers flexibility in designing molecules with tailored biological activities. Researchers are exploring its potential as a precursor for kinase inhibitors, which play a crucial role in cancer therapy. The compound's structural features align well with known kinase binding pockets, suggesting that it can be modified to enhance binding affinity and selectivity against specific isoforms.
Moreover, recent publications have begun to investigate the role of pyrazole derivatives in modulating bacterial biofilm formation and antibiotic resistance mechanisms. The 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde derivative has shown promise in disrupting biofilm matrices by interfering with quorum sensing pathways or directly damaging bacterial cell walls. This finding opens up new avenues for developing novel antimicrobial agents that can overcome existing resistance challenges.
The pharmacokinetic profile of this compound is also under scrutiny to ensure its suitability for clinical applications. Preliminary data suggest that it exhibits moderate solubility in both water and organic solvents, which is favorable for formulation development. Additionally, its metabolic stability appears to be influenced by the presence of the isobutyl group and aldehyde functionality, which can be further optimized through structural modifications.
In conclusion,3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde (CAS No. 890626-07) represents a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups and demonstrated biological activities make it a valuable asset for drug discovery programs targeting inflammation, cancer, and infectious diseases. Continued investigation into its synthetic pathways and pharmacological properties will likely yield novel therapeutic agents with improved efficacy and safety profiles.
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